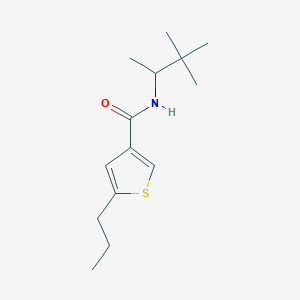
5-propyl-N-(1,2,2-trimethylpropyl)-3-thiophenecarboxamide
Descripción general
Descripción
The compound is a thiophene derivative, a class of compounds known for their versatility and significance in organic chemistry and materials science. Thiophene derivatives are commonly used in the synthesis of pharmaceuticals, agrochemicals, and organic electronics due to their stable aromatic system and the ability to undergo various chemical reactions.
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including but not limited to, Suzuki cross-coupling reactions, condensation reactions, and ring-opening of oxiranes with thioamide dianions. For instance, the facile synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides through Suzuki cross-coupling reactions highlights a method that could potentially be applied or adapted for the synthesis of the compound (Ahmad et al., 2021).
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be elucidated using techniques such as X-ray diffraction and NMR spectroscopy. These methods allow for the determination of the crystal structure and molecular geometry, which are critical for understanding the compound's reactivity and properties. An example is the study of the crystal structure and Hirshfeld surface analysis of a related thiophene derivative (Prabhuswamy et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
The synthesis and characterization of related compounds provide insight into the potential research applications of "5-propyl-N-(1,2,2-trimethylpropyl)-3-thiophenecarboxamide." For instance, the synthesis, crystal structure, and Hirshfeld surface analysis of related thiophene carboxamide derivatives highlight the importance of these compounds in the study of molecular interactions and structural chemistry. Such analyses offer a foundation for understanding the chemical behavior and potential applications of "5-propyl-N-(1,2,2-trimethylpropyl)-3-thiophenecarboxamide" in various scientific domains (Prabhuswamy et al., 2016).
Dendritic Polyamides Synthesis
Dendritic polyamides, synthesized through one-pot procedures involving carboxyl group activation and condensation with aminodicarboxylic acids, suggest the utility of thiophene carboxamide derivatives in polymer science. The creation of dendritic structures with high branching and narrow polydispersity from related compounds opens avenues for exploring "5-propyl-N-(1,2,2-trimethylpropyl)-3-thiophenecarboxamide" in materials science and engineering for developing novel polymeric materials (Yamakawa et al., 1999).
Supramolecular Polymers
The study of benzene tricarboxamide supramolecular polymers and their crystal structures when modified by ethyl and propyl substitutions suggests the potential of "5-propyl-N-(1,2,2-trimethylpropyl)-3-thiophenecarboxamide" in designing supramolecular frameworks. These frameworks are crucial for developing advanced materials with specific functionalities, including molecular recognition, self-healing materials, and sensors (Jiménez et al., 2009).
Organic Synthesis and Biological Activity
The synthesis and biological activity studies of related thienothiophene derivatives highlight the potential of "5-propyl-N-(1,2,2-trimethylpropyl)-3-thiophenecarboxamide" in medicinal chemistry and drug design. These compounds' versatile synthetic applications and reactivity profiles make them valuable for creating novel therapeutic agents (Mabkhot et al., 2015).
Propiedades
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-5-propylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NOS/c1-6-7-12-8-11(9-17-12)13(16)15-10(2)14(3,4)5/h8-10H,6-7H2,1-5H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJBNWZQNFNDIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NC(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{3-[(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B4578335.png)
![2,6-di-tert-butyl-4-[(2,3,5,6-tetrachloropyridin-4-yl)thio]phenol](/img/structure/B4578343.png)
![2-ethoxy-4-({[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methyl)phenol](/img/structure/B4578349.png)

![5-(2,4-dichlorophenyl)-4-{[4-(dimethylamino)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4578361.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-chlorophenyl)urea](/img/structure/B4578371.png)
![2-(2-chlorophenoxy)-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4578381.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4578387.png)
![3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4578411.png)
![4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide](/img/structure/B4578427.png)
![6-{4-[2-chloro-5-(trifluoromethyl)phenyl]-5-mercapto-4H-1,2,4-triazol-3-yl}-3(2H)-pyridazinone](/img/structure/B4578428.png)
![2-{2-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4578432.png)
![2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl diethyldithiocarbamate](/img/structure/B4578440.png)
![N-(3,4-dimethoxyphenyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea](/img/structure/B4578444.png)